molecular formula C19H19ClFN3O2 B2484029 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396813-65-2

2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2484029
CAS No.: 1396813-65-2
M. Wt: 375.83
InChI Key: VBGZABQMGYRQEP-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a chemical compound intended for Research Use Only (RUO), strictly for laboratory research purposes and not for diagnostic, therapeutic, or personal use. This benzamide derivative is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors . Its molecular structure, which incorporates a nicotinoylpiperidine moiety, is a recognized pharmacophore in the design of potent and selective kinase inhibitors. For instance, analogous structural motifs are found in compounds like CHMFL-ABL/KIT-155 and CHMFL-KIT-110, which are well-characterized inhibitors targeting kinases such as c-KIT, important in oncological research for conditions like gastrointestinal stromal tumors (GIST) . The specific arrangement of the 2-chloro-4-fluorobenzamide group and the 1-nicotinoylpiperidin-4-ylmethyl group is designed to confer specific binding affinity and optimize pharmacokinetic properties. Researchers can leverage this compound as a key intermediate or a chemical tool to explore new biological pathways, develop novel therapeutic agents, and study structure-activity relationships (SAR) in hit-to-lead optimization campaigns .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2/c20-17-10-15(21)3-4-16(17)18(25)23-11-13-5-8-24(9-6-13)19(26)14-2-1-7-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGZABQMGYRQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, particularly at the amide and piperidine moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study :

  • Objective : Assess the cytotoxicity against MCF-7 (breast cancer) cells.
  • Findings : The compound demonstrated an IC50 value of approximately 15 µM, indicating significant antiproliferative activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study :

  • Objective : Evaluate antimicrobial efficacy.
  • Findings : The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Structure-Activity Relationship (SAR)

The structural modifications of benzamide derivatives play a crucial role in their biological activity. The presence of halogen atoms (chlorine and fluorine) and the piperidine moiety significantly enhance the compound's interaction with biological targets.

Data Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Benzamide Core

Key Analogs :

2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide () Structure: Retains the 2-chloro-4-fluoro-benzamide core but substitutes the nicotinoylpiperidinylmethyl group with a 4-fluorophenethyl chain. Properties:

  • Molecular Weight: 295.71 g/mol
  • logP: 3.614 (indicative of moderate lipophilicity)
  • Polar Surface Area (PSA): 24.49 Ų Functional Impact: The phenethyl chain enhances lipophilicity but reduces hydrogen-bonding capacity compared to the nicotinoylpiperidine group in the target compound .

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide () Structure: Features a sulfamoyl group (N-isopropyl-N-methylsulfamoyl) instead of the nicotinoylpiperidinylmethyl moiety. Application: Intermediate in the synthesis of saflufenacil, a herbicide targeting protoporphyrinogen oxidase (PPO) . Key Difference: The sulfamoyl group enhances solubility (via sulfonamide polarity) but may reduce membrane permeability compared to the nicotinoylpiperidine group .

Nicotinoylpiperidine-Containing Analogs

Key Analog : CHMFL-ABL/KIT-155 ()
  • Structure: 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide.
  • Divergence: CHMFL-ABL/KIT-155 uses a piperidin-4-yloxy linker, whereas the target compound employs a piperidin-4-ylmethyl linker. This difference may influence conformational flexibility and binding interactions .

Chromen-2-yl-Benzamide Derivatives ()

Key Analog : 2-Chloro-4-fluoro-N-(4-oxo-4H-chromen-2-yl)benzamide (6k)
  • Structure: Substitutes the nicotinoylpiperidinylmethyl group with a chromen-2-yl ring.

Physicochemical and Pharmacokinetic Trends

Table 1: Comparative Properties of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) Key Functional Group
Target Compound C₁₉H₁₈ClFN₃O₂* ~395.8 ~3.8† ~50‡ Nicotinoylpiperidinylmethyl
2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide C₁₅H₁₂ClF₂NO 295.71 3.614 24.49 4-Fluorophenethyl
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide C₁₁H₁₅ClFN₃O₃S 329.77 ~2.5 ~90 Sulfamoyl
CHMFL-ABL/KIT-155 C₂₈H₂₉F₃N₆O₂ 538.57 ~4.2 ~85 Nicotinoylpiperidinyloxy

*Estimated based on structural similarity. †Predicted using fragment-based methods. ‡Calculated using OpenEye Toolkits.

Biological Activity

2-Chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can be represented as follows:

C15H19ClFN4O\text{C}_{15}\text{H}_{19}\text{ClF}\text{N}_{4}\text{O}

This compound features a benzamide core with chlorine and fluorine substituents, as well as a piperidine moiety that contributes to its biological activity.

The primary mechanism of action for 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with hypoxia-inducible factor 1 (HIF-1) . This factor plays a crucial role in cellular responses to low oxygen levels, particularly in tumor cells. The compound has been shown to:

  • Induce the expression of HIF-1α.
  • Upregulate downstream target genes such as p21 .
  • Promote apoptosis in tumor cells by increasing cleaved caspase-3 levels, which is essential for programmed cell death.

Antitumor Activity

Research indicates that 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide exhibits significant antitumor activity. In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines under hypoxic conditions. The modulation of HIF-1α and subsequent apoptotic pathways are critical to this effect.

Antimicrobial and Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been investigated for its antimicrobial and anti-inflammatory activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and reduce inflammatory responses in cellular models, although further research is needed to elucidate these effects fully .

Case Studies

Several studies have highlighted the biological activities of similar compounds and their implications in therapeutic contexts:

  • Anticancer Studies : A study on benzamide derivatives indicated that modifications on the benzamide structure could enhance HIF-1 inhibition, leading to improved anticancer efficacy. The findings suggest a potential pathway for developing more effective cancer therapies using similar structural motifs .
  • Inflammation Models : In animal models, compounds with similar piperidine structures demonstrated reduced inflammatory markers and improved outcomes in arthritis models, suggesting a broader application for compounds like 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide .

Comparative Analysis

The following table summarizes the biological activities of 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide compared to related compounds:

Compound NameAntitumor ActivityAntimicrobial ActivityAnti-inflammatory Activity
2-Chloro-4-Fluoro-N-((1-Nicotinoylpiperidin-4-yl)methyl)benzamideHighModerateModerate
PiperineModerateHighLow
BerberineLowHighHigh

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